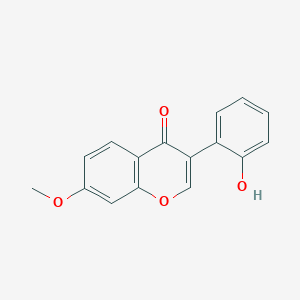

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one

Beschreibung

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a 2-hydroxyphenyl group at position 3 and a methoxy group at position 6. Flavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in the ortho-hydroxyphenyl substitution, which may enhance hydrogen-bonding interactions and influence its pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19725-41-8 |

|---|---|

Molekularformel |

C16H12O4 |

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

3-(2-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

InChI-Schlüssel |

OHOXUYCZTLGMKD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Procedure

-

Chalcone Synthesis

-

Oxidative Cyclization

-

Methylation and Deprotection

| Parameter | Value | Reference |

|---|---|---|

| Chalcone Yield | ~60–70% | |

| Cyclization Yield | ~50–60% | |

| Final Product Yield | ~34% (after deprotection) |

Palladium-Catalyzed Intramolecular Acylation

This method employs palladium-mediated cyclization to construct the chromenone ring efficiently.

Key Steps

-

Alkenyl Bromide Preparation

-

Cyclization

| Catalyst System | Yield | Reaction Time | Reference |

|---|---|---|---|

| Pd(PPh₃)₄/XPhos/K₂CO₃ | 65–75% | 12 hours | |

| Pd(TFA)₂/5-nitro-1,10-phenanthroline | 70–85% | 6 hours |

Methanesulfonyl Chloride-Mediated Cyclization

This approach uses Lewis acid catalysis for direct cyclization of hydroxyacetophenone derivatives.

Procedure

-

Protection of Hydroxyl Groups

-

Cyclization

Vilsmeier-Haack Reaction

This method involves formylation and cyclization using phosphorus oxychloride (POCl₃).

Steps

-

Formylation

-

Cyclization

Microwave-Assisted Synthesis

This modern method reduces reaction times using microwave irradiation .

Procedure

-

Chalcone Synthesis

-

Cyclization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation-Cyclization | High regioselectivity | Multi-step, low final yield | 30–50% |

| Pd-Catalyzed Cyclization | Short reaction time, high yield | Expensive catalysts | 65–85% |

| MsCl-Mediated Cyclization | Mild conditions, scalable | Requires protection/deprotection | 70–85% |

| Vilsmeier-Haack | Direct formylation | Harsh reagents (POCl₃) | 70–80% |

| Microwave-Assisted | Rapid synthesis | Limited scalability | 75–85% |

Key Challenges and Optimizations

-

Regioselectivity : Ensuring methoxy groups occupy the 7-position requires precise protection strategies.

-

Catalyst Efficiency : Pd catalysts (e.g., XPhos) enhance yields but increase costs.

-

Deprotection : Acidic conditions (e.g., acetic acid) may lead to partial demethylation, requiring careful pH control .

Analyse Chemischer Reaktionen

Oxidative Cyclization of Chalcone Intermediates

The chromone core is typically synthesized via oxidative cyclization of chalcone precursors. For example:

-

Reaction Conditions : A chalcone intermediate (derived from 2-hydroxyacetophenone and substituted benzaldehydes) undergoes cyclization in the presence of iodine-PEG-400 at 140°C .

-

Mechanism :

-

Condensation of acetophenone and benzaldehyde forms a chalcone.

-

Iodine-PEG facilitates oxidative cyclization, forming the chromone ring (Fig. 1).

-

-

Applicability : The 2-hydroxyphenyl group at C3 suggests a chalcone precursor with a 2-hydroxybenzaldehyde derivative.

Table 1 : Key steps in oxidative cyclization

| Step | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Chalcone formation | KOH, N-methylpyrrolidone, reflux | 1-(2-hydroxyphenyl)propenone | |

| Oxidative cyclization | I₂, PEG-400, 140°C | Chromone core formation |

1.2.1 Alkylation and Demethylation

The methoxy group at C7 can be introduced or removed via alkylation/demethylation:

-

Methoxy Introduction : Treatment of a 7-hydroxy precursor with dimethyl sulfate in acetonitrile/K₂CO₃ (yield: ~75%) .

-

Demethylation : Heating in acetic acid removes methyl protecting groups (e.g., 4-methoxybenzyl) to yield free hydroxyl groups .

Table 2 : Functional group transformations

| Reaction | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| O-Methylation | K₂CO₃, CH₃CN, reflux | (CH₃)₂SO₄ | Hydroxyl → Methoxy | |

| Demethylation | Acetic acid, heat | H⁺ (acidic) | Methoxy → Hydroxyl |

Electrophilic Aromatic Substitution (EAS)

The chromone’s aromatic rings are activated for EAS due to electron-donating substituents:

-

C3 2-Hydroxyphenyl Group : Strongly activates the adjacent ring for electrophilic attack at ortho/para positions.

-

C7 Methoxy Group : Directs electrophiles to the chromone’s A-ring para position (C8).

Example Reactions :

-

Nitration : Likely occurs at C8 (A-ring) or the 2-hydroxyphenyl group’s para position under HNO₃/H₂SO₄.

-

Sulfonation : Sulfonic acid groups may form at C5 or C6 (B-ring) due to steric hindrance from the fused pyran ring.

Biological Activity and Redox Reactions

Chromones often participate in redox reactions influencing biological activity:

-

Antioxidant Properties : The 2-hydroxyphenyl group may donate hydrogen atoms, neutralizing free radicals .

-

NF-κB Inhibition : Chromones with hydroxyl/methoxy groups (e.g., 6,7-dimethoxy derivatives) suppress inflammatory pathways via hydrogen bonding with target proteins .

Table 3 : Bioactivity-linked reactions

| Activity | Structural Feature | Interaction Mechanism | Source |

|---|---|---|---|

| Antioxidant | 2-Hydroxyphenyl group | Radical scavenging | |

| Anti-inflammatory | Methoxy/hydroxyl substituents | H-bonding with NF-κB residues |

Crystallographic and Steric Effects

The non-planar chromone core (dihedral angle: ~88° between benzopyran and exocyclic benzene rings) impacts reactivity:

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in various biological systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

- Objective: Evaluate the antioxidant potential using DPPH assay.

- Methodology: The compound was tested at varying concentrations against DPPH radicals.

- Findings: The compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of inflammatory mediators. For instance, it has been shown to suppress LPS-induced nitric oxide production in RAW 264.7 macrophages without inducing cytotoxicity.

Case Study: Anti-inflammatory Potential

- Objective: Assess the anti-inflammatory effects on LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

Cell Signaling: Modulates signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions on the chromen-4-one core and the phenyl ring. Below is a comparative analysis:

Table 1: Structural Comparison of Chromen-4-one Derivatives

*Calculated using molecular formula C₁₆H₁₂O₄.

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using fragment-based methods.

Key Observations :

- Hydroxyl vs. Methoxy : The 2-hydroxyphenyl group in the target compound likely increases polarity compared to fully methoxylated analogs (e.g., ), improving aqueous solubility.

- Sulfonyl Groups : Compounds like exhibit higher LogP due to sulfonyl groups, favoring lipid membrane penetration but reducing water solubility.

Table 3: Bioactivity Comparison

Key Observations :

- Anti-Angiogenic Activity : The 4-hydroxyphenyl analog shows potent activity (EC₅₀ = 47.37 μM), suggesting para-substitution may enhance efficacy in vascular targeting.

- Anticancer Activity : Methylthio-substituted derivatives (e.g., ) demonstrate higher potency, likely due to redox modulation.

- Structural-Activity Relationship (SAR) : Methoxy groups at R7 and hydroxyl groups at R3/R5 are critical for binding to enzymes like COX-2 or kinases .

Biologische Aktivität

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one, also known as a 4H-chromen-4-one derivative, is part of a significant class of heterocyclic compounds that exhibit diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chromone backbone with hydroxy and methoxy substituents, which are crucial for its biological activity. The structure can be represented as follows:

1. Anticancer Activity

Research indicates that derivatives of 4H-chromen-4-one, including this compound, exhibit potent anticancer properties. Mechanisms of action include:

- Inhibition of Tubulin Polymerization : Compounds in this class disrupt microtubule dynamics by binding to tubulin, leading to G2/M cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that these compounds activate caspases involved in the apoptotic pathway, resulting in DNA fragmentation and reduced cell invasion .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anthony et al. (2007) | A549 (Lung Cancer) | 15.0 | Tubulin inhibition |

| Alblewi et al. (2019) | HeLa (Cervical Cancer) | 12.5 | Caspase activation |

| Luque-Agudo et al. (2019) | MCF-7 (Breast Cancer) | 10.0 | Apoptosis induction |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging.

- DPPH Assay Results : The compound exhibited significant free radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens, contributing to its potential use in treating infections.

- Inhibition of Pathogen Growth : Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria .

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential for therapeutic applications in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, showing promising results in enhancing neuronal survival rates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxyphenyl)-7-methoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation of substituted acetophenones with DMF-DMA (dimethylformamide dimethyl acetal), followed by cyclization under acidic conditions. For example, 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone condensed with DMF-DMA yields chromenone derivatives with methoxy substitutions . Reaction temperature (80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 ketone to DMF-DMA) critically affect purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard.

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodology :

- 1H NMR : Look for aromatic proton signals in δ 6.5–8.5 ppm. The 2-hydroxyphenyl group shows a deshielded phenolic -OH peak (~δ 9.5–10.5 ppm, exchangeable with D2O). The methoxy group appears as a singlet at δ ~3.8–4.0 ppm .

- IR : A strong C=O stretch at ~1640–1660 cm⁻¹ and O-H (phenolic) stretch at ~3400 cm⁻¹ are diagnostic .

- MS : The molecular ion peak ([M+H]+) aligns with the molecular formula (C16H12O4; theoretical m/z 268.07).

Q. What are the standard protocols for crystallizing this compound, and how are unit cell parameters determined?

- Methodology : Slow evaporation from ethanol or methanol at 25°C is typical. Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves the structure. Software like SHELXL refines unit cell parameters (e.g., triclinic P1 with a = 9.037 Å, b = 9.621 Å, c = 11.030 Å, α = 75.17°, β = 65.87°, γ = 69.83°) . Disorder in substituents (e.g., methoxy groups) requires constraints during refinement .

Advanced Research Questions

Q. How can SHELXL be optimized for refining disordered structures of this compound derivatives?

- Methodology :

- Use ISOR and DELU constraints to model thermal motion in disordered methoxy/phenyl groups.

- Apply PART instructions to handle partial occupancy in co-crystallized solvents or mixed phases.

- Validate refinement with R1 (<5%) and wR2 (<15%) indices, and check the Fit parameter in SHELXLE for outlier reflections .

Q. What strategies resolve contradictions between computational and experimental UV-Vis spectra for chromenone derivatives?

- Methodology :

- Perform TD-DFT calculations (B3LYP/6-311++G** basis set) to simulate electronic transitions.

- Compare with experimental λmax (e.g., ~320–350 nm for chromenones). Discrepancies >10 nm suggest solvent effects (e.g., methanol vs. gas phase) or aggregation. Use polarizable continuum models (PCM) to adjust for solvent .

Q. How does the bioactivity of this compound compare to structurally related flavonoids like baicalein?

- Methodology :

- SAR Analysis : The 2-hydroxyphenyl group enhances metal chelation (e.g., Fe²+/Cu²+), influencing antioxidant activity. Methoxy at C7 reduces polarity, improving membrane permeability vs. baicalein’s C6/C7 dihydroxy groups .

- In Vitro Assays : Compare IC50 in DPPH radical scavenging (chromenone: ~20 μM vs. baicalein: ~5 μM) and cytotoxicity (HepG2 cells) to assess therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.